

chromate-dichromate equilibrium in acidic solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: chromium;sulfuric acid

Cat. No.: B8235678

[Get Quote](#)

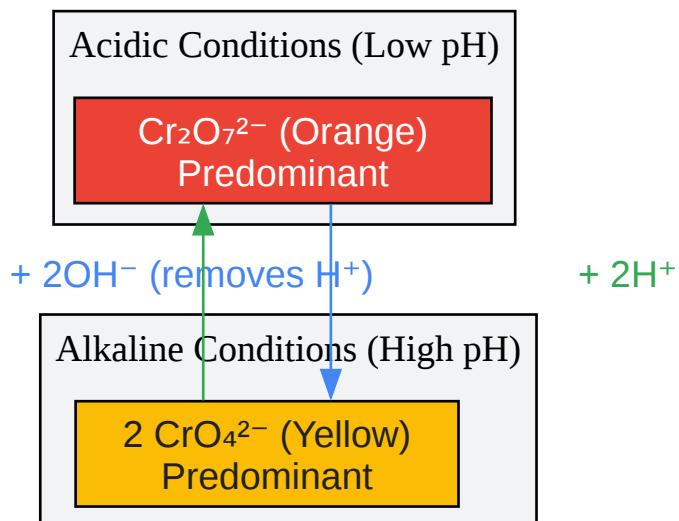
An In-depth Technical Guide to the Chromate-Dichromate Equilibrium in Acidic Solutions

Abstract

The reversible interconversion between the yellow chromate ion (CrO_4^{2-}) and the orange dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) is a quintessential example of a pH-dependent chemical equilibrium. This guide provides a comprehensive exploration of this system, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, quantitative analysis through spectrophotometry, detailed experimental protocols, and critical safety considerations. The objective is to provide not just a procedural outline, but a deep-rooted understanding of the causality behind the experimental design and observations, empowering professionals to confidently and safely work with and analyze this important chemical system.

Foundational Principles of the Equilibrium

The dynamic relationship between chromate and dichromate in an aqueous solution is governed by the following reversible reaction:



The chromate ion, which imparts a distinct yellow color to the solution, dimerizes in the presence of acid (H^+ ions) to form the orange-colored dichromate ion.^{[4][5][6]} This reaction is a

classic demonstration of Le Chatelier's Principle, which states that a system at equilibrium will shift to counteract any imposed change.[4][7]

- Addition of Acid (Increasing $[H^+]$): An increase in the concentration of hydrogen ions acts as a stress on the left side of the equilibrium. To alleviate this, the system shifts to the right, consuming chromate and hydrogen ions to produce more dichromate. This results in a visible color change from yellow to orange.[1][4][7]
- Addition of Base (Decreasing $[H^+]$): Adding a base (e.g., NaOH) introduces hydroxide ions (OH^-), which neutralize the hydrogen ions to form water. This removal of H^+ from the system shifts the equilibrium to the left to replenish the consumed H^+ , causing the orange dichromate to convert back into the yellow chromate ion.[1][4][7]

It is a critical point of understanding that this is an acid-base driven equilibrium, not a redox reaction. The oxidation state of chromium remains +6 in both the chromate and dichromate ions.[1]

[Click to download full resolution via product page](#)

Figure 1: The pH-dependent shift in the chromate-dichromate equilibrium.

Quantitative Analysis by UV-Visible Spectrophotometry

The distinct and well-separated visible absorption spectra of the chromate and dichromate ions make UV-Visible spectrophotometry an ideal technique for the quantitative analysis of the equilibrium.[8] The underlying principle is the Beer-Lambert Law, which relates absorbance to concentration.

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity coefficient ($L \text{ mol}^{-1} \text{ cm}^{-1}$), a constant unique to a substance at a given wavelength.
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the absorbing species (mol L^{-1}).

Since both chromate and dichromate ions are present in the equilibrium mixture and both absorb light in the visible spectrum, the total absorbance at any given wavelength is the sum of the individual absorbances of each species.[9] To determine the individual concentrations, absorbance measurements must be taken at two different wavelengths.[9] The wavelengths should be chosen strategically: typically at the absorbance maximum (λ_{max}) of each species, where the other species has a significantly lower absorbance.[9]

- For solutions with $\text{pH} \leq 6$, where dichromate is significant, analysis can be performed at 350 nm.[10]
- For solutions with $\text{pH} \geq 8$, where chromate is predominant, analysis is effective at 372 nm. [10]

By establishing a system of two linear equations with the two unknown concentrations, we can solve for the concentration of each ion in the mixture.

Table 1: Properties of Chromate and Dichromate Ions

Property	Chromate Ion (CrO_4^{2-})	Dichromate Ion ($\text{Cr}_2\text{O}_7^{2-}$)
Appearance in Solution	Yellow[4]	Orange[4]
Molar Mass	115.99 g/mol [2]	215.99 g/mol [2]
Predominant pH	Alkaline (> 7)[1][2]	Acidic (< 7)[1][2]
Typical λ_{max}	~372 nm[10]	~350 nm & ~450 nm[8]

| Oxidation State of Cr | +6[1] | +6[1] |

Experimental Protocols

The following protocols provide a self-validating framework for the preparation of standard solutions and the spectrophotometric determination of the equilibrium constant (K_c).

Protocol: Preparation of Standard Solutions

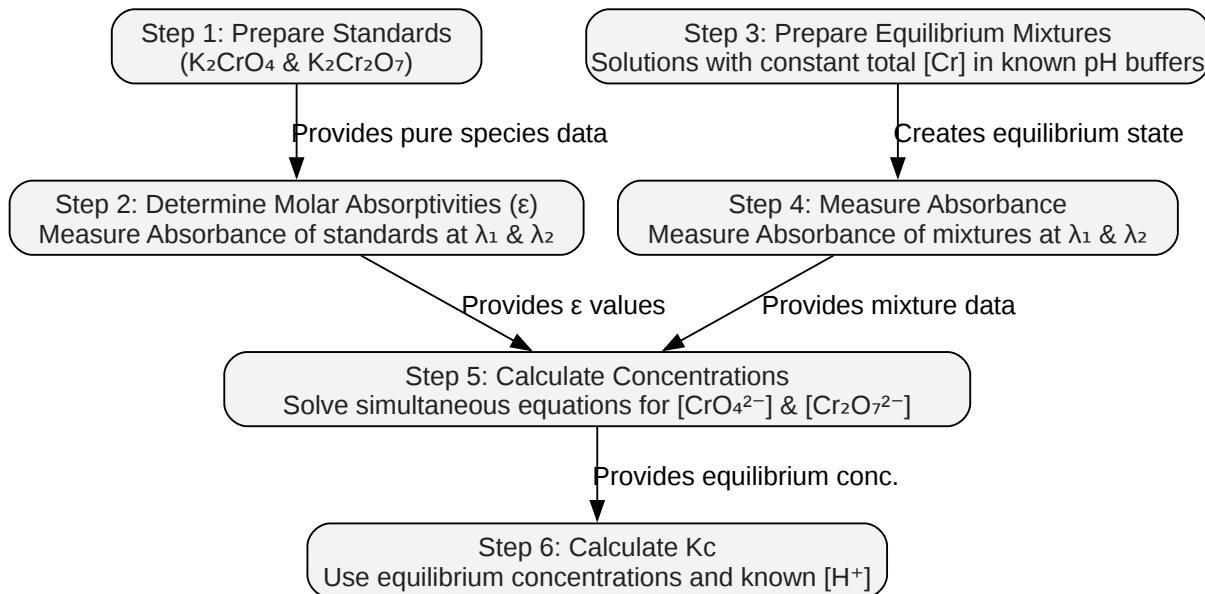
Objective: To prepare standard stock solutions of potassium chromate and potassium dichromate for spectrophotometric analysis.

Materials:

- Potassium chromate (K_2CrO_4) solid (analytical grade)
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) solid (analytical grade, dried)[11]
- Deionized water
- 100 mL volumetric flasks
- Analytical balance

Procedure:

- Prepare 0.01 M $\text{K}_2\text{Cr}_2\text{O}_7$ Standard: Accurately weigh approximately 0.294 g of dried potassium dichromate.[12] Record the exact mass. Quantitatively transfer the solid to a 100


mL volumetric flask. Dissolve in a small amount of deionized water, then dilute to the mark. Stopper and invert several times to ensure homogeneity. Calculate the precise molarity.

- Prepare 0.01 M K_2CrO_4 Standard: Accurately weigh approximately 0.194 g of potassium chromate. Record the exact mass. Transfer to a separate 100 mL volumetric flask and prepare the solution as described in step 1. Calculate the precise molarity.

Protocol: Spectrophotometric Determination of K_c

Objective: To determine the equilibrium constant (K_c) for the chromate-dichromate system.

Causality: This protocol is designed to first determine the molar absorptivities (ϵ) of the pure chromate and dichromate ions at two distinct wavelengths. These constants are then used to calculate the equilibrium concentrations of the ions in buffered solutions, allowing for the subsequent calculation of K_c .

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]
- 2. Chromate and dichromate - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. digipac.ca [digipac.ca]
- 7. Chromate-Dichromate Equilibrium [chemedx.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. physicsforums.com [physicsforums.com]
- 10. amecj.com [amecj.com]
- 11. Preparation and Standardization of 0.0167 M Potassium Dichromate | Pharmaguideline [pharmaguideline.com]
- 12. quora.com [quora.com]
- To cite this document: BenchChem. [chromate-dichromate equilibrium in acidic solutions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8235678#chromate-dichromate-equilibrium-in-acidic-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com